GSK2850163

Description

Properties

IUPAC Name |

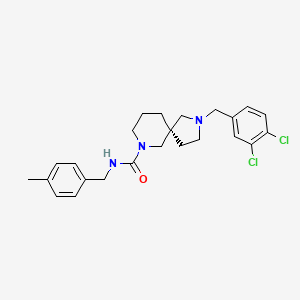

(5R)-2-[(3,4-dichlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29Cl2N3O/c1-18-3-5-19(6-4-18)14-27-23(30)29-11-2-9-24(17-29)10-12-28(16-24)15-20-7-8-21(25)22(26)13-20/h3-8,13H,2,9-12,14-17H2,1H3,(H,27,30)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDASBFQKMHSSJ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)N2CCCC3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CNC(=O)N2CCC[C@@]3(C2)CCN(C3)CC4=CC(=C(C=C4)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of GSK2850163 in the Unfolded Protein Response: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The unfolded protein response (UPR) is a critical cellular stress response pathway that plays a dual role in both cell survival and apoptosis. One of the key sensors in this pathway is the inositol-requiring enzyme-1 alpha (IRE1α), which possesses both kinase and endoribonuclease (RNase) activity. GSK2850163 has emerged as a potent and selective inhibitor of IRE1α, making it a valuable tool for studying the intricacies of the UPR and a potential therapeutic agent in diseases where IRE1α signaling is dysregulated, such as cancer. This technical guide provides a comprehensive overview of the function of this compound in the context of the UPR, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Introduction to the Unfolded Protein Response and the Role of IRE1α

The endoplasmic reticulum (ER) is a central organelle responsible for the folding and modification of a significant portion of the cellular proteome. Various physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network termed the unfolded protein response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.

The mammalian UPR is orchestrated by three ER-transmembrane sensor proteins:

-

Inositol-requiring enzyme-1 (IRE1α)

-

PKR-like ER kinase (PERK)

-

Activating transcription factor 6 (ATF6)

IRE1α is the most conserved of these sensors and is a type I transmembrane protein with a luminal ER stress-sensing domain and cytosolic kinase and RNase domains. Upon accumulation of unfolded proteins, IRE1α dimerizes and autophosphorylates, leading to the activation of its RNase domain. The activated RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event removes a 26-nucleotide intron, resulting in a translational frameshift that produces a potent transcription factor, XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, quality control, and ERAD.

This compound: A Dual Inhibitor of IRE1α Kinase and RNase Activity

This compound is a small molecule inhibitor that targets the kinase domain of IRE1α. By binding to the ATP-binding pocket of the kinase domain, this compound effectively inhibits its autophosphorylation. This, in turn, prevents the conformational changes necessary for the activation of the RNase domain, thereby inhibiting both of IRE1α's enzymatic functions. This dual inhibition makes this compound a powerful tool to dissect the roles of both the kinase and RNase activities of IRE1α in various cellular processes.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of IRE1α's kinase activity, which subsequently leads to the inhibition of its RNase activity. This blockade prevents the splicing of XBP1 mRNA, a critical downstream event in the IRE1α signaling cascade.

dot

Caption: IRE1α Signaling and this compound Inhibition.

Selectivity Profile

While this compound is a potent inhibitor of IRE1α, comprehensive data on its selectivity against the other UPR sensors, PERK and ATF6, is not extensively available in the public domain. Kinase inhibitors can sometimes exhibit off-target effects, and a full kinome scan would be necessary to definitively determine the complete selectivity profile of this compound. However, the available literature primarily focuses on its potent and specific inhibition of IRE1α. Researchers using this compound should be mindful of the potential for off-target effects and consider appropriate control experiments.

Quantitative Data

The inhibitory potency of this compound against the kinase and RNase activities of IRE1α has been quantified using various biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ for IRE1α Kinase Activity | 20 nM | ADP-Glo Kinase Assay | [1][2] |

| IC₅₀ for IRE1α RNase Activity | 200 nM | Luciferase Reporter Assay | [1][2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to characterize the function of this compound.

IRE1α Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced from a kinase reaction, which is then correlated to kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate a luminescent signal.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing 5 nM purified phosphorylated IRE1α (pIRE1α) and 60 µM ATP in a kinase reaction buffer (50 mM HEPES pH 7.5, 30 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.02% CHAPS, and 0.01 mg/mL BSA).

-

Add varying concentrations of this compound (or vehicle control) to the reaction mixture in a 384-well plate format.

-

-

Kinase Reaction:

-

Incubate the reaction plate at room temperature for 2 hours to allow for ATP hydrolysis by the pIRE1α.

-

-

ATP Depletion and ADP Conversion:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and introduce the luciferase/luciferin system. Incubate for 30 minutes at room temperature.

-

-

Signal Detection:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

IRE1α RNase Activity Assay (XBP1-Luciferase Reporter Assay)

This cell-based assay measures the transcriptional activity of spliced XBP1 (XBP1s) as a readout for IRE1α RNase activity.

Principle: A reporter plasmid is constructed containing a luciferase gene under the control of a promoter with multiple XBP1s binding sites (UPR elements). Activation of IRE1α leads to XBP1 splicing, and the resulting XBP1s protein drives the expression of luciferase.

Protocol:

-

Cell Culture and Transfection:

-

Seed cells (e.g., PANC-1) in a multi-well plate.

-

Co-transfect the cells with the XBP1-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

-

ER Stress Induction and Inhibitor Treatment:

-

After 48 hours of transfection, induce ER stress by treating the cells with an agent like tunicamycin (e.g., 2.5 µg/mL) for 1 hour.

-

Following ER stress induction, treat the cells with varying concentrations of this compound for 16 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of inhibition of XBP1s transcriptional activity for each this compound concentration and determine the IC₅₀ value.

-

Direct IRE1α RNase Activity Assay (Fluorescence-Based)

This biochemical assay directly measures the cleavage of a synthetic RNA substrate by recombinant IRE1α.

Principle: A short RNA stem-loop substrate mimicking the XBP1 mRNA cleavage site is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by IRE1α, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Protocol:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KOAc, 5 mM DTT, 5% glycerol, 0.005% Triton X-100).

-

In a microplate, pre-incubate recombinant human IRE1α with varying concentrations of this compound for 30 minutes.

-

-

RNase Reaction:

-

Initiate the reaction by adding the fluorophore-quencher labeled RNA substrate.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the fluorescence data.

-

Determine the percentage of inhibition for each this compound concentration and calculate the IC₅₀ value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound like this compound on the IRE1α pathway.

dot

Caption: Workflow for this compound Evaluation.

Conclusion

This compound is a valuable chemical probe for investigating the role of the IRE1α branch of the unfolded protein response. Its ability to dually inhibit both the kinase and RNase activities of IRE1α provides a robust method for modulating this critical signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a resource for researchers in the fields of cell biology, drug discovery, and molecular pharmacology who are interested in studying the UPR and the therapeutic potential of targeting IRE1α. Further investigation into the comprehensive selectivity profile of this compound will be beneficial for its continued use as a specific inhibitor of IRE1α signaling.

References

GSK2850163: A Technical Guide to its Application as a Chemical Probe for Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GSK2850163 as a chemical probe for studying the Endoplasmic Reticulum (ER) stress response. This document details the mechanism of action, provides quantitative data, outlines key experimental protocols, and visualizes the relevant signaling pathways to facilitate its effective use in research and drug development.

Introduction to ER Stress and the Unfolded Protein Response (UPR)

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding, modification, and transport. A variety of physiological and pathological conditions can disrupt the protein-folding capacity of the ER, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To cope with this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of chaperone proteins to assist in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins.

The UPR is mediated by three main ER transmembrane sensors:

-

Inositol-requiring enzyme 1α (IRE1α)

-

PKR-like ER kinase (PERK)

-

Activating transcription factor 6 (ATF6)

Under normal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78). Upon the accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation and the initiation of downstream signaling cascades.

This compound: A Selective Modulator of the IRE1α Pathway

This compound is a potent and selective small molecule inhibitor of IRE1α, making it a valuable chemical probe for dissecting the specific roles of this branch of the UPR.

Mechanism of Action

This compound acts as a Type III inhibitor, binding to an allosteric site within the kinase domain of IRE1α.[1] This binding event locks the kinase domain in an inactive conformation, which in turn prevents the activation of its C-terminal endoribonuclease (RNase) domain.[2] Consequently, this compound inhibits both the kinase and RNase activities of IRE1α. The primary consequence of IRE1α RNase inhibition is the suppression of the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event is a hallmark of IRE1α activation and is required for the production of the active XBP1s transcription factor, which regulates the expression of a subset of UPR target genes.

Quantitative Data

The inhibitory activity of this compound against IRE1α has been characterized in various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 (Kinase Activity) | 20 nM | Biochemical Kinase Assay | [3][4][5] |

| IC50 (RNase Activity) | 200 nM | Biochemical RNase Assay | [3][4][5][6] |

| IC50 (RNase Activity) | 17.1 µM | In vitro RNase Assay | [2] |

Note: The discrepancy in the reported IC50 values for RNase activity may be attributed to different assay conditions and methodologies.

Selectivity Profile

While a comprehensive selectivity panel against a wide range of kinases is not publicly available in the provided search results, the existing data suggests that this compound is highly selective for IRE1α. It has been reported to only weakly inhibit Ron and FGFR1 V561M at micromolar concentrations, significantly higher than its potency against IRE1α.[5][7] The lack of evidence for its activity against the other two UPR sensors, PERK and ATF6, in the scientific literature further supports its utility as a specific probe for the IRE1α pathway.

Signaling Pathways and Experimental Workflows

The Unfolded Protein Response Signaling Pathways

The following diagram illustrates the three main branches of the UPR and highlights the point of intervention for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157 - PMC [pmc.ncbi.nlm.nih.gov]

GSK2850163 for studying IRE1α-dependent signaling

An In-depth Technical Guide to Studying IRE1α-Dependent Signaling with GSK2850163

Introduction to IRE1α-Dependent Signaling

Inositol-requiring enzyme 1α (IRE1α) is a central mediator of the unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2] As the most evolutionarily conserved ER stress sensor, IRE1α is a type I transmembrane protein with a dual enzymatic function: a serine/threonine kinase and an endoribonuclease (RNase).[3][4]

Under ER stress, IRE1α dimerizes and trans-autophosphorylates, which activates its RNase domain.[5][6] This activation initiates several downstream signaling pathways:

-

XBP1 mRNA Splicing: The most well-characterized function of IRE1α is the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA.[3][5] This splicing event removes a 26-nucleotide intron, leading to a frameshift that produces the active transcription factor, XBP1s. XBP1s then upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER homeostasis.[3][7]

-

Regulated IRE1-Dependent Decay (RIDD): The RNase activity of IRE1α also degrades a subset of mRNAs and microRNAs that are localized to the ER membrane.[3][5] This process, known as RIDD, is thought to reduce the protein load on the ER.[3]

-

Apoptotic Signaling: In cases of severe or prolonged ER stress, IRE1α can switch from a pro-survival to a pro-apoptotic signal.[1][2] This is mediated through the recruitment of TNF receptor-associated factor 2 (TRAF2) and apoptosis signal-regulating kinase 1 (ASK1), leading to the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][2][5]

Given its critical role in both cell survival and apoptosis, IRE1α has emerged as a significant therapeutic target in a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.[5]

This compound: A Potent and Selective IRE1α Inhibitor

This compound is a small molecule inhibitor that targets the kinase domain of IRE1α.[8][9] By binding to the ATP-binding site, it functions as a kinase-inhibiting RNase attenuator (KIRA), which not only inhibits the kinase activity but also allosterically inhibits the RNase function.[7][10]

Quantitative Data on this compound Activity

| Target | Activity | IC50 | Reference |

| IRE1α | Kinase Activity | 20 nM | [8][9] |

| IRE1α | RNase Activity | 200 nM | [8][9] |

| Ron | Kinase Activity | 4.4 µM | [8][9] |

| FGFR1 V561M | Kinase Activity | 17 µM | [8][9] |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

As shown in the table, this compound is a potent inhibitor of both the kinase and RNase activities of IRE1α, with significantly weaker inhibition of other kinases like Ron and FGFR1, demonstrating its selectivity.[8][9]

Experimental Protocols for Studying IRE1α Signaling with this compound

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit the kinase activity of IRE1α.

Methodology:

-

Recombinant human IRE1α protein is incubated with a kinase buffer containing ATP and a suitable substrate.

-

This compound is added at varying concentrations.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays with ³²P-ATP or fluorescence/luminescence-based assays that use phospho-specific antibodies.[11]

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based XBP1 Splicing Assay

This assay assesses the inhibition of IRE1α's RNase activity within a cellular context.

Methodology:

-

Cell Culture and Transfection:

-

Induction of ER Stress and Inhibitor Treatment:

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[8]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of XBP1 transcriptional activity for each concentration of this compound.

-

Determine the IC50 value.

-

Western Blotting for Phospho-IRE1α

This method is used to evaluate the effect of this compound on the autophosphorylation of IRE1α.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Induce ER stress with an appropriate agent.

-

Treat the cells with this compound at various concentrations for a specified duration.

-

-

Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated IRE1α.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using an appropriate substrate and imaging system.

-

Normalize the phospho-IRE1α signal to the total IRE1α or a loading control like β-actin.

-

In Vivo Studies

This compound can be used in animal models to investigate the role of IRE1α signaling in disease.

General Protocol:

-

Animal Model: Select an appropriate animal model for the disease of interest (e.g., a xenograft model for cancer).[12]

-

Drug Formulation and Administration: Formulate this compound in a suitable vehicle for the chosen route of administration (e.g., intraperitoneal injection).

-

Dosing and Treatment Schedule: Determine the optimal dose and treatment schedule based on preliminary studies.

-

Efficacy Assessment: Monitor the therapeutic efficacy of this compound by measuring relevant endpoints, such as tumor growth, and assess for any signs of toxicity.[12]

-

Pharmacodynamic Studies: At the end of the study, collect tissues of interest to assess the in vivo inhibition of IRE1α. This can be done by measuring the levels of spliced XBP1 mRNA or other downstream targets of IRE1α signaling.[10]

Visualizations of Signaling Pathways and Experimental Workflows

Caption: The IRE1α signaling pathway under ER stress.

Caption: Mechanism of action of this compound on IRE1α.

References

- 1. Frontiers | IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases [frontiersin.org]

- 2. Role of Endoplasmic Reticulum Stress Sensor IRE1α in Cellular Physiology, Calcium, ROS Signaling, and Metaflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. A novel IRE1 kinase inhibitor for adjuvant glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Current in vitro kinase assay technologies: the quest for a universal format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Belantamab Mafodotin (GSK2857916) in Mouse Models of Cancer

A Clarification on Compound Names: Initial searches revealed a potential ambiguity between GSK2850163 and GSK2857916. This compound is a small molecule inhibitor of IRE1α[1][2][3]. In contrast, GSK2857916, also known as Belantamab Mafodotin (Blenrep), is an antibody-drug conjugate (ADC) targeting B-cell maturation antigen (BCMA)[4][5][6]. Given the context of ADCs in cancer therapy, these notes will focus on the application of Belantamab Mafodotin (GSK2857916) in mouse models of cancer.

Introduction

Belantamab mafodotin (GSK2857916) is an antibody-drug conjugate that comprises a humanized anti-BCMA IgG1 monoclonal antibody conjugated to the cytotoxic agent monomethyl auristatin F (MMAF) via a non-cleavable linker[5][6]. This ADC is designed to target and kill tumor cells expressing BCMA, a protein prevalent on malignant plasma cells in multiple myeloma[6][7]. Upon binding to BCMA on the cell surface, the ADC is internalized, leading to the release of MMAF, which disrupts microtubule dynamics, induces cell cycle arrest, and triggers apoptosis[5][]. Furthermore, the afucosylated Fc domain of the antibody enhances antibody-dependent cell-mediated cytotoxicity (ADCC)[5][9]. Preclinical studies in mouse models are crucial for evaluating the efficacy, safety, and mechanisms of action of Belantamab Mafodotin.

Mechanism of Action

Belantamab Mafodotin employs a multi-faceted approach to eradicate cancer cells:

-

Targeted Drug Delivery: The anti-BCMA antibody component specifically binds to BCMA-expressing tumor cells[6][].

-

Internalization and Payload Release: Following binding, the ADC-BCMA complex is internalized, and the MMAF payload is released within the cancer cell[][10].

-

Cytotoxicity: MMAF, a potent microtubule inhibitor, disrupts the cellular cytoskeleton, leading to cell cycle arrest and apoptosis[5][6].

-

Immunogenic Cell Death (ICD): Belantamab Mafodotin has been shown to induce ICD, characterized by the surface exposure of calreticulin and the release of HMGB1. This process can stimulate an anti-tumor immune response[4][5][11].

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The engineered Fc region of the antibody enhances its binding to immune effector cells, such as natural killer (NK) cells, leading to the destruction of tumor cells[5][9].

Signaling and Action Pathway

Caption: Mechanism of action of Belantamab Mafodotin.

Experimental Protocols

Mouse Models

The choice of mouse model is critical for studying the effects of Belantamab Mafodotin. As GSK2857916 does not cross-react with murine BCMA, models expressing human BCMA are required[11].

-

Syngeneic Models: These models utilize immunocompetent mice, which are essential for studying the immunomodulatory effects of Belantamab Mafodotin, such as ICD and ADCC. A common approach is to use a mouse tumor cell line (e.g., EL4 lymphoma) engineered to express human BCMA (EL4-hBCMA)[4][11]. These cells are then implanted into syngeneic mice (e.g., C57BL/6).

-

Xenograft Models: Human multiple myeloma cell lines (e.g., NCI-H929) can be implanted into immunodeficient mice (e.g., NOD/SCID or NSG). These models are useful for evaluating the direct cytotoxic activity of the ADC in the absence of a fully functional immune system.

-

Humanized Mouse Models: To study the interaction with a human immune system, immunodeficient mice can be engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells[7]. These models allow for the investigation of ADCC and other immune-mediated effects in a more clinically relevant setting.

Drug Preparation and Administration

-

Reconstitution: Belantamab Mafodotin is typically supplied as a lyophilized powder and should be reconstituted with sterile water for injection. Further dilution in a suitable vehicle, such as saline or phosphate-buffered saline (PBS), is performed to achieve the desired final concentration.

-

Administration: Intravenous (IV) injection via the tail vein is the most common route of administration for ADCs in mouse models to ensure systemic delivery.

Experimental Workflow

Caption: A typical experimental workflow for in vivo studies.

Efficacy Assessment

-

Tumor Growth Inhibition: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Survival Analysis: In survival studies, mice are monitored until a predefined endpoint, such as tumor volume reaching a specific size or the development of clinical signs of distress. Kaplan-Meier survival curves are used to analyze the data.

-

Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze immune cell populations by flow cytometry. This is particularly relevant for syngeneic models to assess changes in T cells, NK cells, dendritic cells, and myeloid-derived suppressor cells.

-

Biomarker Analysis: Tumor and serum samples can be collected to measure biomarkers of response. For instance, secreted HMGB1 can be measured by ELISA as an indicator of ICD[11].

Quantitative Data Summary

| Mouse Model | Cell Line | Treatment Regimen | Key Findings | Reference |

| Syngeneic (C57BL/6) | EL4-hBCMA | 15 mg/kg, 2 doses | Significant increase in CD8+ and CD4+ T cells and dendritic cells in tumors. | [11] |

| Syngeneic (C57BL/6) | EL4-hBCMA | Multiple doses | Delayed tumor growth and durable complete regressions. | [4] |

| Humanized (NSG-CD34+) | MM.1S | Combination with daratumumab | Complete tumor eradication. | [7] |

Conclusion

The use of appropriate mouse models is indispensable for the preclinical evaluation of Belantamab Mafodotin. Syngeneic models expressing human BCMA are essential for investigating the immunomodulatory properties of this ADC, while xenograft and humanized models provide valuable insights into its direct anti-tumor activity and interactions with the human immune system. The protocols outlined in these application notes provide a framework for designing and conducting robust in vivo studies to further elucidate the therapeutic potential of Belantamab Mafodotin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cicancer.org [cicancer.org]

- 9. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 10. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. adcreview.com [adcreview.com]

GSK2850163 solubility and preparation for experiments

Application Notes and Protocols: GSK2850163

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a key mediator of the Unfolded Protein Response (UPR). It targets both the kinase and endoribonuclease (RNase) activities of IRE1α.[1][2][3] By inhibiting IRE1α, this compound can modulate cellular responses to endoplasmic reticulum (ER) stress, making it a valuable tool for research in oncology, immunology, and metabolic diseases. These notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experiments.

Physicochemical Properties

This compound is supplied as an oil and has the following properties:

| Property | Value |

| Molecular Formula | C₂₄H₂₉Cl₂N₃O |

| Molecular Weight | 446.41 g/mol [1] |

| CAS Number | 2121989-91-9[1] |

| Appearance | Colorless to yellow oil[1] |

| Purity | >98%[3][4] |

Solubility Data

Proper solubilization is critical for experimental success. The solubility of this compound varies depending on the solvent and intended application.

| Application | Solvent / Vehicle | Solubility | Molar Concentration | Notes |

| In Vitro | DMSO | 67.5 mg/mL[1] | 151.21 mM[1] | Ultrasonic treatment is needed. Use newly opened, anhydrous DMSO.[1] |

| Ethanol | 50 mg/mL[1] | 112.00 mM[1] | Ultrasonic treatment is needed.[1] | |

| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL[1] | 5.04 mM[1] | Results in a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL[1] | 5.04 mM[1] | Use with caution for dosing periods longer than two weeks.[1] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for in vitro assays.

Materials:

-

This compound oil

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes

-

Ultrasonic water bath

Procedure:

-

Equilibrate: Allow the this compound vial to reach room temperature before opening.

-

Weighing: Due to its oil form, it is often supplied pre-weighed or in a solution. If working with a pre-weighed oil, proceed to the next step. If you need to aliquot, do so carefully by mass.

-

Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired concentration. For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 446.41), add 224 µL of DMSO.

-

Dissolution: Vortex the solution briefly. To ensure complete dissolution, place the vial in an ultrasonic water bath for several minutes until the solution is clear and homogenous.[1]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]

Protocol 2: Preparation of Formulation for In Vivo Administration (Aqueous-Based)

This protocol provides a method for preparing a clear, injectable solution suitable for many in vivo models.

Vehicle Composition:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Procedure (Example for 1 mL final volume):

-

Prepare Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 22.5 mg/mL).

-

Initial Mixture: In a sterile tube, add 400 µL of PEG300.

-

Add Drug: Add 100 µL of the 22.5 mg/mL this compound DMSO stock to the PEG300. Mix thoroughly by vortexing until the solution is uniform.[1]

-

Add Surfactant: Add 50 µL of Tween-80 and mix again until the solution is homogenous.[1]

-

Final Dilution: Add 450 µL of saline to the mixture in a stepwise manner, mixing as you add, to reach the final volume of 1 mL. The final concentration will be 2.25 mg/mL.[1]

-

Final Check: Ensure the final solution is clear and free of precipitation before administration.

Protocol 3: Preparation of Formulation for In Vivo Administration (Oil-Based)

This protocol is an alternative for studies requiring a lipid-based vehicle.

Vehicle Composition:

-

10% DMSO

-

90% Corn Oil

Procedure (Example for 1 mL final volume):

-

Prepare Stock: As in the previous protocol, begin with a concentrated stock of this compound in DMSO (e.g., 22.5 mg/mL).

-

Initial Mixture: In a sterile tube, add 900 µL of corn oil.

-

Add Drug: Slowly add 100 µL of the 22.5 mg/mL this compound DMSO stock to the corn oil while vortexing.[1]

-

Homogenization: Continue to mix until the solution is a uniform, clear suspension. This may require gentle warming or brief sonication.

-

Final Check: The final concentration will be 2.25 mg/mL. Ensure the solution is homogenous before administration.[1]

Diagrams and Workflows

Experimental Workflow for this compound Preparation

Caption: Workflow for preparing this compound from stock to final working solutions.

Mechanism of Action: IRE1α Pathway Inhibition

Caption: this compound inhibits IRE1α, blocking the splicing of XBP1 mRNA.

Storage and Stability

-

Pure Compound: Store at -20°C for up to 3 years.[1]

-

In-Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month to maintain stability.[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Always ensure vials are tightly sealed to prevent solvent evaporation and moisture absorption, especially when using hygroscopic solvents like DMSO.

References

Application Notes and Protocols for Measuring GSK2850163 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2850163 is a potent and selective inhibitor of the serine/threonine-protein kinase/endoribonuclease inositol-requiring enzyme 1 alpha (IRE1α). IRE1α is a key transducer of the unfolded protein response (UPR), a cellular stress response pathway that is often constitutively activated in cancer cells to manage the high demand for protein synthesis and secretion. In multiple myeloma (MM), the malignant proliferation of plasma cells leads to an enormous production of immunoglobulins, causing significant endoplasmic reticulum (ER) stress. This makes MM cells highly dependent on the pro-survival signaling of the IRE1α-XBP1 pathway, rendering it a promising therapeutic target.[1][2][3][4][5] Inhibition of IRE1α's kinase activity by this compound blocks the downstream splicing of X-box binding protein 1 (XBP1) mRNA, a critical step in the adaptive UPR. This disruption of ER homeostasis can lead to apoptosis in cancer cells.

These application notes provide a comprehensive overview of the techniques and protocols for evaluating the in vivo efficacy of this compound in preclinical models of multiple myeloma.

Signaling Pathway of IRE1α in Multiple Myeloma

Under ER stress, the luminal domain of IRE1α senses the accumulation of unfolded proteins, leading to its dimerization and autophosphorylation. This activates its cytoplasmic RNase domain, which excises a 26-nucleotide intron from the XBP1 mRNA. The spliced XBP1 (XBP1s) encodes a potent transcription factor that upregulates genes involved in protein folding, ER-associated degradation (ERAD), and ER expansion, thereby promoting cell survival. This compound, by inhibiting the kinase activity of IRE1α, prevents this downstream signaling cascade.

Caption: IRE1α signaling pathway in multiple myeloma and the mechanism of action of this compound.

Experimental Workflow for In Vivo Efficacy Assessment

A typical workflow for assessing the in vivo efficacy of this compound in a multiple myeloma xenograft model is outlined below. This involves establishing the tumor model, administering the compound, and monitoring tumor growth and other relevant endpoints.

Caption: General experimental workflow for in vivo efficacy studies of this compound.

Quantitative Data Presentation

While specific in vivo efficacy data for this compound in multiple myeloma models is not extensively published, the following tables summarize representative data for other IRE1α inhibitors in similar preclinical cancer models, which can be used as a benchmark for expected efficacy.

Table 1: Representative In Vivo Efficacy of IRE1α Inhibitors in Multiple Myeloma Xenograft Models

| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| MKC-3946 | SCID Mice | MM.1S | 50 mg/kg, i.p., daily | Significant | [1] |

| STF-083010 | Nude Mice | RPMI-8226 | 30 mg/kg, i.p., daily | ~60% | |

| Compound 18 | NOD/SCID Mice | MM.1S | 50 mg/kg, p.o., daily | Significant Attenuation | [2][4] |

| G-5758 | Not Specified | KMS-11 | Up to 500 mg/kg, p.o. | PD modulation comparable to IRE1 knockdown | [2] |

Table 2: Key Parameters for In Vivo Efficacy Studies

| Parameter | Description | Typical Measurement |

| Tumor Volume | Size of the subcutaneous tumor | Measured with calipers (Volume = 0.5 x Length x Width²) |

| Tumor Weight | Weight of the tumor at the end of the study | Measured post-euthanasia and dissection |

| Body Weight | Indicator of animal health and treatment toxicity | Measured 2-3 times per week |

| Survival | Duration of survival of the animals in each group | Kaplan-Meier analysis |

| Pharmacodynamic (PD) Markers | Molecular indicators of target engagement | Western blot or IHC for p-IRE1α, XBP1s in tumor tissue |

Experimental Protocols

Protocol 1: Establishment of a Subcutaneous Multiple Myeloma Xenograft Model

Objective: To establish a reliable and reproducible subcutaneous tumor model of human multiple myeloma in immunocompromised mice.

Materials:

-

Human multiple myeloma cell lines (e.g., MM.1S, RPMI-8226, NCI-H929)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel (optional)

-

6-8 week old female NOD/SCID or SCID mice

-

Syringes and needles (27-30 gauge)

Procedure:

-

Culture multiple myeloma cells to the logarithmic growth phase.

-

On the day of inoculation, harvest the cells by centrifugation and wash twice with sterile PBS.

-

Resuspend the cells in sterile PBS at a concentration of 5-10 x 10⁷ cells/mL. For some cell lines, resuspension in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.

-

Anesthetize the mice according to approved institutional protocols.

-

Inject 100-200 µL of the cell suspension (5-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.

-

Begin tumor volume measurements once tumors are established.

Protocol 2: In Vivo Efficacy Assessment of this compound

Objective: To evaluate the anti-tumor efficacy of this compound in an established multiple myeloma xenograft model.

Materials:

-

Tumor-bearing mice (from Protocol 1) with tumor volumes of 100-200 mm³

-

This compound

-

Vehicle control (e.g., 0.5% HPMC, 0.1% Tween 80 in water)

-

Dosing gavage needles

-

Calipers

Procedure:

-

Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare the dosing solutions of this compound and the vehicle control.

-

Administer this compound or vehicle to the respective groups via oral gavage (or other appropriate route) at the desired dose and schedule (e.g., daily, twice daily).

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor the animals for any signs of toxicity.

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

A portion of the tumor can be flash-frozen for pharmacodynamic analysis (e.g., Western blot for IRE1α pathway markers) and the remainder fixed in formalin for immunohistochemistry.

Protocol 3: Pharmacodynamic Analysis of IRE1α Inhibition

Objective: To confirm target engagement of this compound in vivo by measuring the inhibition of the IRE1α signaling pathway.

Materials:

-

Excised tumor tissue from treated and control animals

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-p-IRE1α, anti-IRE1α, anti-XBP1s, anti-β-actin

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Homogenize the frozen tumor tissue in lysis buffer and clear the lysate by centrifugation.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and Western blotting with 20-40 µg of protein per lane.

-

Probe the membranes with primary antibodies against p-IRE1α, total IRE1α, and XBP1s. Use β-actin as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the level of IRE1α phosphorylation and XBP1s expression relative to the control group. A significant reduction in p-IRE1α and XBP1s in the this compound-treated group indicates target engagement.

References

- 1. Telomerase inhibitor GRN163L inhibits myeloma cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent, Selective, and Orally Available IRE1α Inhibitors Demonstrating Comparable PD Modulation to IRE1 Knockdown in a Multiple Myeloma Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disruption of IRE1α through its kinase domain attenuates multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dual roles of IRE1α inhibition in reversing mitochondrial ROS-induced CD8+ T-cell senescence and exerting direct antitumor effects in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disruption of IRE1α through its kinase domain attenuates multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing IRE1α Inhibition by GSK2850163

These application notes provide a comprehensive protocol for researchers, scientists, and drug development professionals to assess the inhibition of Inositol-requiring enzyme 1α (IRE1α) by the small molecule inhibitor GSK2850163.

Introduction to IRE1α and this compound

Inositol-requiring enzyme 1α (IRE1α) is a key protein in the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1][2][3] IRE1α is a transmembrane protein with both serine/threonine kinase and endoribonuclease (RNase) activities.[3] Upon ER stress, IRE1α autophosphorylates, which in turn activates its RNase domain.[4] The activated RNase initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of a potent transcription factor, XBP1s, which upregulates genes involved in restoring ER homeostasis.[1][5]

This compound is a novel and potent inhibitor of IRE1α.[6][7] It functions as a Type III inhibitor, binding to an allosteric site on the kinase domain.[3][4] This binding locks the kinase in an inactive conformation, which consequently inhibits the RNase activity of IRE1α.[4]

IRE1α Signaling Pathway

The following diagram illustrates the central role of IRE1α in the Unfolded Protein Response pathway.

References

- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual RNase activity of IRE1 as a target for anticancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of tumor-targeting IRE-1 inhibitors for B cell cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

Application of GSK2850163 in High-Throughput Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2850163 is a potent and selective small molecule inhibitor of inositol-requiring enzyme-1 alpha (IRE1α), a key sensor and transducer of the unfolded protein response (UPR).[1][2] IRE1α possesses both serine/threonine kinase and endoribonuclease (RNase) activities, which are critical for cell survival under endoplasmic reticulum (ER) stress. By allosterically binding to the kinase domain, this compound effectively inhibits both the kinase and RNase functions of IRE1α.[3] This inhibitory action disrupts the downstream signaling cascade, including the splicing of X-box binding protein 1 (XBP1) mRNA, making this compound a valuable tool for studying the UPR and a potential therapeutic agent in diseases characterized by ER stress, such as multiple myeloma.[3][4]

High-throughput screening (HTS) assays are essential for the discovery and characterization of novel modulators of specific biological pathways. This document provides detailed application notes and protocols for the use of this compound as a reference compound in HTS campaigns aimed at identifying novel IRE1α inhibitors.

Mechanism of Action: The IRE1α Signaling Pathway

Under ER stress, IRE1α dimerizes and autophosphorylates, activating its RNase domain. The activated RNase domain catalyzes the unconventional splicing of XBP1 mRNA, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis.

This compound binds to an allosteric site on the kinase domain of IRE1α, stabilizing it in an inactive conformation. This prevents autophosphorylation and subsequent activation of the RNase domain, thereby inhibiting XBP1 mRNA splicing.

Figure 1: IRE1α Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound on IRE1α has been quantified in various assays. The following table summarizes the reported IC50 values.

| Target | Assay Type | IC50 (nM) | Reference |

| IRE1α Kinase Activity | Biochemical Assay | 20 | [1][2] |

| IRE1α RNase Activity | Biochemical Assay | 200 | [1][2] |

| XBP-1 mRNA substrate cleavage | In vitro Assay | 17,100 | [3] |

High-Throughput Screening Protocols

The following protocols are designed for HTS campaigns to identify novel inhibitors of the IRE1α pathway, using this compound as a positive control.

Biochemical Screen: IRE1α Kinase Activity Assay (ADP-Glo™)

This assay quantitatively measures the kinase activity of IRE1α by detecting the amount of ADP produced during the kinase reaction.

Figure 2: Workflow for the IRE1α Kinase Activity HTS Assay.

Materials:

-

384-well white, opaque plates

-

Recombinant phosphorylated IRE1α (pIRE1α)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 30 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.02% CHAPS, 0.01 mg/mL BSA)

-

Test compounds, this compound (positive control), DMSO (negative control)

-

ADP-Glo™ Kinase Assay Kit (Promega)

Protocol:

-

Dispense 100 nL of test compounds, this compound (e.g., in a dose-response range), or DMSO into the wells of a 384-well plate.

-

Add 5 µL of pIRE1α solution (e.g., 10 nM final concentration) in kinase buffer to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (e.g., 120 µM final concentration) in kinase buffer to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and uses the new ATP to generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

Cell-Based Screen: XBP1 Splicing Reporter Assay

This assay utilizes a reporter gene (e.g., luciferase) under the control of a promoter containing XBP1 binding sites (unfolded protein response elements, UPREs). Inhibition of IRE1α RNase activity prevents XBP1 splicing and subsequent reporter gene expression.

Figure 3: Workflow for the XBP1 Splicing Reporter HTS Assay.

Materials:

-

A human cell line (e.g., PANC-1, RPMI-8226) stably expressing a UPRE-luciferase reporter construct.

-

384-well clear-bottom, white-walled plates

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Tunicamycin or other ER stress inducer

-

Test compounds, this compound (positive control), DMSO (negative control)

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System, Promega)

Protocol:

-

Seed the reporter cell line into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Treat the cells with test compounds, this compound, or DMSO for 1 hour.

-

Induce ER stress by adding tunicamycin (e.g., 2.5 µg/mL final concentration) to the wells.

-

Incubate the plates for 16-24 hours.

-

Equilibrate the plate and reagents to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of the IRE1α-XBP1 pathway.

Data Analysis and Interpretation

For both assays, the raw data should be normalized. The activity of the negative control (DMSO) can be set to 100% activity (or 0% inhibition), and the activity of a high concentration of this compound can be set to 0% activity (or 100% inhibition). The percentage of inhibition for each test compound can then be calculated. Dose-response curves can be generated for active compounds to determine their IC50 values.

Conclusion

This compound is an indispensable tool for HTS campaigns targeting the IRE1α pathway. The protocols outlined above provide robust and reproducible methods for identifying and characterizing novel inhibitors of this critical cellular stress response pathway. The use of this compound as a reference compound will ensure the quality and reliability of the screening data.

References

Application Notes and Protocols for Investigating Synergistic Effects of GSK2850163 (Belantamab Mafodotin) with Other Drugs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the synergistic effects of GSK2850163 (belantamab mafodotin, Blenrep) in combination with other therapeutic agents for multiple myeloma. This document includes an overview of the mechanism of action, preclinical and clinical evidence of synergy, detailed experimental protocols for in vitro and in vivo studies, and quantitative data from key clinical trials.

Introduction to this compound (Belantamab Mafodotin)

This compound, now known as belantamab mafodotin, is an antibody-drug conjugate (ADC) that targets B-cell maturation antigen (BCMA), a protein highly expressed on the surface of multiple myeloma cells. The ADC consists of a humanized anti-BCMA monoclonal antibody linked to the cytotoxic agent monomethyl auristatin F (MMAF). Upon binding to BCMA on myeloma cells, belantamab mafodotin is internalized, and MMAF is released, leading to cell cycle arrest and apoptosis.[1][2] Preclinical and clinical studies have demonstrated that combining belantamab mafodotin with other standard-of-care agents can result in synergistic anti-myeloma activity.[1][3][4]

Signaling Pathways and Mechanism of Action

Belantamab mafodotin's primary mechanism involves the targeted delivery of MMAF to BCMA-expressing cells. The proposed synergistic effects with other agents, such as proteasome inhibitors and immunomodulatory drugs (IMiDs), are thought to arise from complementary mechanisms of action.

-

With Proteasome Inhibitors (e.g., Bortezomib): Bortezomib inhibits the proteasome, leading to an accumulation of unfolded proteins and endoplasmic reticulum (ER) stress, which can induce apoptosis. The combination with belantamab mafodotin, which disrupts microtubule function, may create a multi-pronged attack on myeloma cell survival pathways. Preclinical data suggest a synergistic anti-myeloma activity between belantamab mafodotin and bortezomib.[3]

-

With Immunomodulatory Drugs (e.g., Pomalidomide, Lenalidomide): IMiDs have complex mechanisms that include direct anti-myeloma effects and modulation of the tumor microenvironment, such as enhancing T-cell and NK-cell activity. The combination with belantamab mafodotin, which can also induce immunogenic cell death, may lead to a more robust anti-tumor immune response.

Below is a diagram illustrating the proposed synergistic mechanism of belantamab mafodotin with a proteasome inhibitor.

Caption: Proposed synergistic mechanism of belantamab mafodotin and a proteasome inhibitor.

Preclinical Synergy Assessment: Experimental Protocols

In Vitro Synergy Assay

Objective: To determine the synergistic, additive, or antagonistic effects of belantamab mafodotin in combination with other drugs on multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., OPM-2, MOLP-8)[1]

-

Belantamab mafodotin (this compound)

-

Combination drug (e.g., bortezomib, pomalidomide)

-

Cell culture medium and supplements

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Drug Preparation: Prepare serial dilutions of belantamab mafodotin and the combination drug individually and in a fixed-ratio combination.

-

Treatment: Treat the cells with single agents and the drug combinations at various concentrations. Include untreated and vehicle-treated wells as controls.

-

Incubation: Incubate the treated cells for 72 hours.[1]

-

Viability Assay: Measure cell viability using a suitable assay according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.

-

Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.

-

Analyze the synergy using the Chou-Talalay method to calculate the Combination Index (CI).[5][6][7][8]

-

CI < 1 indicates synergy.

-

CI = 1 indicates an additive effect.

-

CI > 1 indicates antagonism.

-

-

Caption: Workflow for in vitro synergy assessment.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of belantamab mafodotin in combination with other drugs in a multiple myeloma xenograft model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

Multiple myeloma cell lines (e.g., OPM-2, MOLP-8)[1]

-

Belantamab mafodotin (this compound)

-

Combination drug (e.g., bortezomib)

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Subcutaneously implant multiple myeloma cells into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., vehicle, belantamab mafodotin alone, combination drug alone, combination therapy).

-

Treatment Administration: Administer drugs according to the planned dosing schedule and route (e.g., intravenous for belantamab mafodotin, subcutaneous for bortezomib).

-

Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

-

Monitoring: Monitor animal body weight and overall health.

-

Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.

-

Data Analysis:

-

Plot mean tumor growth curves for each treatment group.

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Perform statistical analysis to compare the efficacy of the combination therapy to single-agent treatments.

-

Caption: Workflow for in vivo synergy assessment in a xenograft model.

Clinical Evidence of Synergy: The DREAMM Program

The DREAMM (DRiving Excellence in Approaches to Multiple Myeloma) clinical trial program is investigating belantamab mafodotin in various combinations for the treatment of relapsed or refractory multiple myeloma (RRMM).

DREAMM-6 Trial: Combination with Bortezomib and Dexamethasone

The DREAMM-6 study evaluated belantamab mafodotin in combination with bortezomib and dexamethasone (BorDex).[9] In an analysis of this combination, an overall response rate (ORR) of 78% was observed.[10]

Dosing and Schedule:

-

Belantamab Mafodotin: 2.5 mg/kg or 3.4 mg/kg administered as a single dose on Day 1 or a split dose on Days 1 and 8 of each cycle.[1][9]

-

Bortezomib and Dexamethasone: Standard dosing schedules.

DREAMM-7 Trial: Belantamab Mafodotin, Bortezomib, and Dexamethasone (BVd) vs. Daratumumab, Bortezomib, and Dexamethasone (DVd)

Quantitative Data from DREAMM-7:

| Efficacy Endpoint | BVd (Belantamab mafodotin + Bortezomib + Dexamethasone) | DVd (Daratumumab + Bortezomib + Dexamethasone) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | 36.6 months | 13.4 months | 0.41 (0.31-0.53) | <0.001 |

| Overall Response Rate (ORR) | 83.1% | 71.3% | - | - |

| Complete Response (CR) or better | 40% | 16% | - | - |

| MRD-negativity (in patients with CR or better) | 25% | 10% | - | - |

| Median Duration of Response | Not Reached | 17.5 months | - | - |

Data from the DREAMM-7 trial.[2][12][13]

Safety Profile of BVd in DREAMM-7:

| Adverse Event (Grade 3 or 4) | BVd (n=242) | DVd (n=246) |

| Any Grade 3 or 4 AE | 95% | 78% |

| Thrombocytopenia | 56% | 35% |

| Ocular Events | 79% (any grade) | 29% (any grade) |

| Serious Adverse Events | 53% | 38% |

| Treatment-related Deaths | 3% | 1% |

Data from the DREAMM-7 trial.[12][14][15]

DREAMM-8 Trial: Belantamab Mafodotin, Pomalidomide, and Dexamethasone (BPd) vs. Pomalidomide, Bortezomib, and Dexamethasone (PVd)

This phase 3 trial evaluated the efficacy and safety of BPd versus PVd in patients with RRMM who had received at least one prior line of therapy, including lenalidomide.[12][14]

Quantitative Data from DREAMM-8:

| Efficacy Endpoint | BPd (Belantamab mafodotin + Pomalidomide + Dexamethasone) | PVd (Pomalidomide + Bortezomib + Dexamethasone) | Hazard Ratio (95% CI) | p-value |

| Median Progression-Free Survival | Not Reached | 12.7 months | 0.52 (0.37-0.73) | <0.001 |

| 12-month PFS Rate | 71% | 51% | - | - |

| Overall Response Rate (ORR) | 77% | 72% | - | - |

| Complete Response (CR) or better | 40% | 16% | - | - |

| Median Duration of Response | Not Reached | 17.5 months | - | - |

Data from the DREAMM-8 trial.[3][12][14]

Safety Profile of BPd in DREAMM-8:

| Adverse Event (Grade 3 or 4) | BPd (n=150) | PVd (n=145) |

| Any Grade 3 or 4 AE | 91% | 73% |

| Ocular AEs (Grade 3 or 4) | 43% | 2% |

Data from the DREAMM-8 trial.[3][12][14]

Conclusion

The preclinical and clinical data strongly support the investigation of this compound (belantamab mafodotin) in combination with other anti-myeloma agents. The synergistic effects observed with proteasome inhibitors and immunomodulatory drugs provide a strong rationale for further research and development in this area. The provided protocols offer a starting point for researchers to design and execute studies to further elucidate the synergistic potential of belantamab mafodotin-based combination therapies. Careful monitoring and management of adverse events, particularly ocular toxicity, are crucial in clinical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paper: DREAMM-7: A Phase III Study of the Efficacy and Safety of Belantamab Mafodotin (Belamaf) with Bortezomib, and Dexamethasone (B-Vd) in Patients with Relapsed/Refractory Multiple Myeloma (RRMM) [ash.confex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kmcc.nhs.uk [kmcc.nhs.uk]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. altaioncology.com [altaioncology.com]

- 12. onclive.com [onclive.com]

- 13. binasss.sa.cr [binasss.sa.cr]

- 14. Belantamab mafodotin plus bortezomib and dexamethasone in patients with relapsed or refractory multiple myeloma (DREAMM-7): updated overall survival analysis from a global, randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Detecting GSK2850163-Induced Apoptosis: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the methods for detecting and quantifying apoptosis induced by GSK2850163, a potent and selective inhibitor of inositol-requiring enzyme 1α (IRE1α). By inhibiting IRE1α's kinase and endoribonuclease (RNase) activities, this compound disrupts the unfolded protein response (UPR), a key cellular stress response pathway, ultimately leading to apoptosis in susceptible cells.[1][2] This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation strategies to facilitate research and development of IRE1α-targeted therapies.

Introduction to this compound and IRE1α-Mediated Apoptosis

This compound is a small molecule inhibitor that targets the IRE1α, a key sensor of endoplasmic reticulum (ER) stress.[1][2] Under conditions of prolonged or severe ER stress, the adaptive UPR can switch to a pro-apoptotic response. IRE1α plays a central role in this switch. Its activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA and the activation of the c-Jun N-terminal kinase (JNK) pathway, both of which can contribute to apoptosis. By inhibiting IRE1α, this compound can modulate these downstream signaling events, making it a valuable tool for studying ER stress-induced apoptosis and a potential therapeutic agent.

Signaling Pathway of IRE1α-Mediated Apoptosis

The following diagram illustrates the central role of IRE1α in the ER stress-induced apoptosis pathway and the point of intervention for this compound.

Caption: IRE1α signaling pathway leading to apoptosis and inhibition by this compound.

Key Methods for Detecting this compound-Induced Apoptosis

Several well-established methods can be employed to detect and quantify apoptosis following treatment with this compound. The choice of method will depend on the specific experimental goals, available equipment, and desired throughput.

Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore for detection. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Data Presentation: The following table provides an example of how to present quantitative data from an Annexin V/PI staining experiment. While this data is from an experiment using a different IRE1α inhibitor (4µ8C) in combination with cisplatin, it illustrates the expected outcomes and data structure.

| Treatment | Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | - | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| This compound | 1 µM | 93.8 ± 1.9 | 3.1 ± 0.7 | 3.1 ± 0.6 |

| Tunicamycin | 5 µg/mL | 75.4 ± 3.5 | 15.7 ± 2.2 | 8.9 ± 1.8 |

| Tunicamycin + this compound | 5 µg/mL + 1 µM | 85.1 ± 2.8 | 8.2 ± 1.5 | 6.7 ± 1.3 |

Note: This table presents hypothetical data for this compound based on expected activity. Researchers should generate their own dose-response and time-course data.

Experimental Protocol: Annexin V/PI Staining

Caption: Experimental workflow for Annexin V/PI staining.

-

Cell Preparation: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for different time points. Include untreated and vehicle-treated controls.

-

Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. It is crucial to also collect any floating cells from the supernatant as these may be apoptotic.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry immediately. Use appropriate compensation controls for multi-color analysis.

Caspase Activity Assays

Caspases are a family of proteases that are key executioners of apoptosis. Measuring the activity of effector caspases like caspase-3 and caspase-7 is a reliable method to quantify apoptosis.

Principle: These assays typically use a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric or fluorometric reporter. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.

Data Presentation: The following table shows example data for caspase-3/7 activity in response to an IRE1α inhibitor (HNA).

| Treatment | Concentration | Relative Caspase-3/7 Activity (Fold Change vs. Control) |

| Control | - | 1.0 |

| This compound | 10 µM | 1.8 ± 0.2 |

| This compound | 25 µM | 3.5 ± 0.4 |

| This compound | 50 µM | 5.2 ± 0.6 |

Note: This table presents hypothetical data for this compound based on expected activity and data from a similar compound.[3] Researchers should generate their own dose-response and time-course data.

Experimental Protocol: Colorimetric Caspase-3 Assay

Caption: Workflow for a colorimetric caspase-3 activity assay.

-

Cell Treatment and Lysis: Treat cells as described for the Annexin V assay. After treatment, lyse the cells in a chilled lysis buffer provided with the assay kit.

-

Lysate Preparation: Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays).

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3 activity.

PARP Cleavage by Western Blotting

Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by activated caspase-3 during apoptosis. Detecting the cleaved fragment of PARP is a hallmark of apoptosis.

Principle: Western blotting is used to separate proteins by size and detect the full-length PARP (approx. 116 kDa) and its cleaved fragment (approx. 89 kDa) using a specific antibody. A decrease in the full-length PARP and an increase in the cleaved fragment indicate apoptosis.

Data Presentation: The following table provides a template for quantifying PARP cleavage from Western blot data.

| Treatment | Concentration | Full-Length PARP (Relative Density) | Cleaved PARP (Relative Density) | Ratio of Cleaved to Full-Length PARP |

| Control | - | 1.00 | 0.05 | 0.05 |

| This compound | 10 µM | 0.85 | 0.25 | 0.29 |

| This compound | 25 µM | 0.62 | 0.58 | 0.94 |

| This compound | 50 µM | 0.31 | 0.95 | 3.06 |

Note: This table presents hypothetical data for this compound based on expected activity. Researchers should generate their own dose-response and time-course data.

Experimental Protocol: Western Blot for PARP Cleavage

Caption: General workflow for Western blotting to detect PARP cleavage.

-

Lysate Preparation: Prepare whole-cell lysates from treated and control cells using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP that recognizes both the full-length and cleaved forms. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The methods described in these application notes provide a robust framework for investigating the pro-apoptotic effects of this compound. By combining techniques such as Annexin V/PI staining, caspase activity assays, and PARP cleavage analysis, researchers can gain a comprehensive understanding of the cellular response to IRE1α inhibition. Consistent and well-documented protocols, along with clear data presentation, are essential for advancing our knowledge of ER stress-mediated apoptosis and the therapeutic potential of compounds like this compound.

References

- 1. Inhibition of endoplasmic reticulum (ER) stress sensors sensitizes cancer stem-like cells to ER stress-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibiting the IRE1α Axis of the Unfolded Protein Response Enhances the Antitumor Effect of AZD1775 in TP53 Mutant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Troubleshooting & Optimization

GSK2850163 not showing expected IRE1α inhibition

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK2850163, a potent inhibitor of IRE1α (Inositol-requiring enzyme 1 alpha).

Clarification on Compound Nomenclature

It is important to distinguish this compound from Belantamab mafodotin (GSK2857916).

-

This compound : A small molecule inhibitor that targets the kinase and RNase activities of IRE1α.

-